2-Aminopyridine-4-sulfonamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

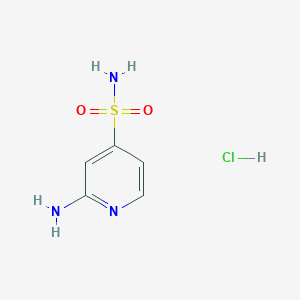

2-Aminopyridine-4-sulfonamide hydrochloride is a chemical compound with the molecular formula C5H7N3O2S·HCl. It is a derivative of 2-aminopyridine, which is known for its applications in drug discovery and synthesis of diverse biological molecules . This compound is characterized by the presence of an amino group at the second position and a sulfonamide group at the fourth position on the pyridine ring, along with a hydrochloride salt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminopyridine-4-sulfonamide hydrochloride typically involves the sulfonation of 2-aminopyridine followed by the introduction of the sulfonamide group. One common method includes the reaction of 2-aminopyridine with chlorosulfonic acid to form 2-aminopyridine-4-sulfonyl chloride, which is then treated with ammonia to yield 2-aminopyridine-4-sulfonamide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Aminopyridine-4-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 2-aminopyridine-4-sulfonamide exhibit anticancer properties by inhibiting specific enzymes and pathways involved in tumor growth. For instance, sulfonamide compounds have been shown to inhibit carbonic anhydrases, which play a role in tumor pH regulation and can affect cancer cell proliferation.

Inhibition of Carbonic Anhydrases

Carbonic anhydrases are crucial for various physiological processes, including respiration and acid-base balance. Inhibitors like 2-aminopyridine-4-sulfonamide hydrochloride are being studied for their potential use in treating conditions such as glaucoma and epilepsy due to their ability to modulate bicarbonate levels and pH in tissues .

Neurological Applications

Potassium Channel Modulation

This compound has been investigated for its effects on potassium channels, which are vital for neuronal excitability and signaling. By blocking specific potassium channels, 2-aminopyridine-4-sulfonamide can enhance neurotransmitter release, making it a candidate for treating neurological disorders such as multiple sclerosis .

Synthetic Chemistry

Synthesis of Sulfonamide Derivatives

this compound serves as a precursor in the synthesis of various sulfonamide derivatives. These derivatives have applications ranging from pharmaceuticals to agrochemicals. The electrochemical methods for synthesizing sulfonamides have gained attention due to their efficiency and environmental benefits .

Data Table: Applications Overview

| Application Area | Specific Use Case | Mechanism of Action |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibition of carbonic anhydrases |

| Neurological Disorders | Treatment for multiple sclerosis | Potassium channel blockade |

| Synthetic Chemistry | Precursor for sulfonamide derivatives | Electrophilic substitution reactions |

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the efficacy of various sulfonamide derivatives, including 2-aminopyridine-4-sulfonamide, against cancer cell lines. The results demonstrated significant growth inhibition in several types of cancer cells, suggesting potential therapeutic applications in oncology .

Case Study 2: Neurological Effects

In clinical trials focusing on multiple sclerosis patients, compounds similar to 2-aminopyridine-4-sulfonamide were shown to improve walking capacity and reduce fatigue by enhancing synaptic transmission through potassium channel modulation . This highlights the compound's potential as a treatment option for neurological disorders.

Wirkmechanismus

The mechanism of action of 2-aminopyridine-4-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with proteins, altering their conformation and function. The sulfonamide group plays a crucial role in these interactions by forming hydrogen bonds and electrostatic interactions with target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Aminopyridine: Lacks the sulfonamide group, making it less versatile in certain applications.

4-Aminopyridine: Has the amino group at the fourth position, used in the treatment of neurological disorders.

2-Aminopyrimidine: Contains a pyrimidine ring instead of a pyridine ring, used in antitrypanosomal and antiplasmodial activities

Uniqueness

2-Aminopyridine-4-sulfonamide hydrochloride is unique due to the presence of both an amino and a sulfonamide group on the pyridine ring. This combination enhances its reactivity and allows for diverse chemical modifications, making it a valuable compound in various fields of research .

Biologische Aktivität

2-Aminopyridine-4-sulfonamide hydrochloride is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and antioxidant domains. This compound's structure, which combines an aminopyridine moiety with a sulfonamide group, positions it favorably for various therapeutic applications.

Chemical Structure

The chemical formula for this compound is C6H8N2O2S·HCl. The presence of the sulfonamide group is critical for its biological activity, particularly its ability to interfere with bacterial folate synthesis.

Antimicrobial Activity

Sulfonamides, including this compound, primarily exert their antimicrobial effects by inhibiting the enzyme dihydropteroate synthase, which is crucial in bacterial folate biosynthesis. This inhibition disrupts DNA synthesis and cell division in bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus ATCC 6538p | >100 μM |

| Escherichia coli ATCC 8739 | >100 μM |

| Klebsiella pneumoniae ATCC 10031 | >100 μM |

| Pseudomonas aeruginosa ATCC 9027 | >100 μM |

Note: The values indicate that the compound did not demonstrate significant antimicrobial activity at concentrations below 100 μM compared to ciprofloxacin as a reference drug .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power). These assays measure the ability of the compound to scavenge free radicals and reduce ferric ions.

Table 2: Antioxidant Activity Assessment

| Assay Type | IC50 Value (mM) | Notes |

|---|---|---|

| DPPH | 0.66 - 1.75 | Moderate radical scavenging activity |

| FRAP | 15.4 - 19.1 | Enhanced activity with specific substituents |

The presence of methyl groups at specific positions significantly influences the antioxidant capacity, highlighting the importance of structural variations in enhancing biological activity .

Toxicological Profile

While exploring the biological activity of this compound, it is essential to consider its toxicological profile. Studies indicate that this compound can cause skin and eye irritation and has been associated with neurological effects such as convulsions when administered in high doses.

Case Studies

- Acute Toxicity : In a study involving dermal exposure in guinea pigs, convulsions were observed following high-dose exposure (500 mg/kg), indicating significant toxicity .

- Neurological Effects : Injection of the compound in animal models led to convulsions, emphasizing its neurotoxic potential .

The mechanism underlying the biological activity of this compound involves:

- Inhibition of Folate Synthesis : By mimicking para-aminobenzoic acid (PABA), it inhibits dihydropteroate synthase, disrupting folate synthesis necessary for bacterial growth .

- Radical Scavenging : The antioxidant properties are attributed to its ability to donate electrons to free radicals, thus neutralizing them and preventing cellular damage .

Eigenschaften

IUPAC Name |

2-aminopyridine-4-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S.ClH/c6-5-3-4(1-2-8-5)11(7,9)10;/h1-3H,(H2,6,8)(H2,7,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQPNPUCTWCLQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1S(=O)(=O)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.